molecular formula C22H22N4O3S B2501019 N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112435-85-4

N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2501019
CAS No.: 1112435-85-4
M. Wt: 422.5
InChI Key: MIEKAMMCNRWQBW-UHFFFAOYSA-N
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Description

N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative characterized by a fused heterocyclic core, a sulfanyl bridge, and a benzyl-substituted acetamide moiety. Its molecular formula is C24H26N4O3S (MW: 450.56 g/mol), with key physicochemical properties including a logP of 3.69, polar surface area of 57.7 Ų, and one hydrogen bond donor . The compound’s structure features:

  • A pyrimido[5,4-b]indole core with 8-methoxy, 3,5-dimethyl, and 4-oxo substituents.
  • A sulfanyl (-S-) linker connecting the core to an acetamide group.
  • A benzyl group on the acetamide nitrogen, influencing lipophilicity and bioavailability.

This compound’s structural complexity positions it as a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors through its heterocyclic and substituent interactions.

Properties

IUPAC Name

N-benzyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25-17-10-9-15(29-3)11-16(17)19-20(25)21(28)26(2)22(24-19)30-13-18(27)23-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKAMMCNRWQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1. Structural Comparison of Pyrimidoindole Derivatives

Compound Name (IUPAC) Key Substituents Molecular Formula MW (g/mol) Unique Features
Target Compound Benzyl (N-acetamide), 8-methoxy, 3,5-dimethyl C24H26N4O3S 450.56 High logP (3.69); benzyl enhances lipophilicity
N-(3-chloro-4-methoxyphenyl)-2-({...}sulfanyl)acetamide 3-chloro-4-methoxyphenyl C22H20ClN4O4S 479.94 Chlorine increases reactivity; lower metabolic stability vs. fluorinated analogs
N-(3-acetylphenyl)-2-({...}sulfanyl)acetamide 3-acetylphenyl C23H22N4O4S 450.51 Acetyl group may enhance target binding via dipole interactions
N-(4-bromophenyl)-2-({...}sulfanyl)acetamide 4-bromophenyl C21H18BrN4O3S 501.36 Bromine improves halogen bonding; anticancer potential noted
N-(2-ethoxyphenyl)-2-({...}sulfanyl)acetamide 2-ethoxyphenyl C23H24N4O4S 452.53 Ethoxy group alters solubility (logP: ~3.5)
N-(4-methoxyphenyl)-2-({...}sulfanyl)acetamide 4-methoxyphenyl C22H22N4O4S 438.50 Methoxy enhances metabolic stability
N-(5-chloro-2-methoxyphenyl)-2-({...}sulfanyl)acetamide 5-chloro-2-methoxyphenyl, 3-ethyl C24H24ClN4O4S 508.99 Ethyl group increases steric bulk; chloro improves target affinity

Physicochemical and Pharmacokinetic Properties

Table 3. Key Physicochemical Comparisons

Parameter Target Compound N-(3-chloro-4-methoxyphenyl)-... N-(4-bromophenyl)-...
logP 3.69 ~3.8 (estimated) 4.1 (bromine effect)
H-bond acceptors 7 7 6
Polar Surface Area 57.7 Ų 58.2 Ų 55.3 Ų
Metabolic Stability Moderate (benzyl) Low (chloro) High (bromine)

Unique Features of the Target Compound

Sulfanyl Linker : Enhances redox activity and metal-binding capacity compared to oxy (-O-) or sulfonyl (-SO2-) analogs .

Pyrimidoindole Core: The fused heterocycle provides rigidity for target binding, contrasting with simpler pyrimidinones or benzothiazoles lacking indole integration .

Biological Activity

N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the pyrimidoindole family. Its distinctive structure includes a pyrimidine and indole core with various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 422.5 g/mol. The compound features several key structural components:

ComponentDescription
Core StructurePyrimidoindole
Functional GroupsMethoxy, sulfanyl
Molecular Weight422.5 g/mol

Research indicates that compounds within the pyrimidoindole class typically exhibit biological activity through enzyme inhibition or receptor modulation. This compound may interact with various biological targets affecting cell signaling pathways and metabolic processes. Although specific pathways are yet to be fully elucidated, preliminary studies suggest its potential in therapeutic applications.

Biological Activity

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer properties. For example, studies on related pyrimidine derivatives have shown efficacy against cancer cell lines such as HT29 and DU145 using the MTT assay method for cell viability assessment . The compound's structure suggests it may inhibit key enzymes involved in cancer proliferation.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism . Inhibition of ACC can lead to reduced lipid synthesis and has implications in metabolic disorders.
  • Molecular Interactions : Molecular docking studies have indicated that the compound may bind effectively to specific enzymes or receptors involved in metabolic pathways. These interactions are essential for understanding its pharmacological potential .

Case Studies

Several studies have explored the biological activities of similar pyrimidoindole compounds:

Study ReferenceCompound TestedBiological ActivityFindings
DHFPAnticancerShowed significant inhibition of cancer cell lines HT29 and DU145
AnalogEnzyme InhibitionInhibited acetyl-CoA carboxylase; implications for metabolic diseases
Triazolobenzodiazepinone analogsCCK1 receptor agonismDemonstrated potent agonist activity affecting food intake in rodents

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